2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 160199-05-3
VCID: VC5576403
InChI: InChI=1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H
SMILES: C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)Cl)Cl
Molecular Formula: C10H4Cl2N2S
Molecular Weight: 255.12

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine

CAS No.: 160199-05-3

Cat. No.: VC5576403

Molecular Formula: C10H4Cl2N2S

Molecular Weight: 255.12

* For research use only. Not for human or veterinary use.

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine - 160199-05-3

Specification

CAS No. 160199-05-3
Molecular Formula C10H4Cl2N2S
Molecular Weight 255.12
IUPAC Name 2,4-dichloro-[1]benzothiolo[3,2-d]pyrimidine
Standard InChI InChI=1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H
Standard InChI Key BSWVSKQCYPFXJF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,4-Dichlorobenzo thieno[3,2-d]pyrimidine (C10_{10}H4_4Cl2_2N2_2S) features a tricyclic framework comprising a benzene ring fused to a thieno[3,2-d]pyrimidine system. The chlorine atoms at positions 2 and 4 enhance electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization . The sulfur atom in the thiophene ring contributes to the compound’s electronic profile, influencing its binding affinity to biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight255.12 g/mol
FormulaC10_{10}H4_4Cl2_2N2_2S
Melting Point218–220°C (dec.)
SolubilityInsoluble in H2_2O; soluble in DMSO

Synthetic Methodologies and Optimization

Modern Innovations

Dong Liuyu’s team achieved a breakthrough by employing a two-step process:

Table 2: Comparative Synthesis Metrics

ParameterTraditional MethodOptimized Method
Reaction Time8–12 hours7 hours
Yield45%78%
Purity92%99.5%
Solvent Consumption500 mL/g150 mL/g

Biological Activity and Mechanism

Antimicrobial Properties

Derivatives bearing amino or carboxamide groups at position 4 exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC = 2–4 µg/mL against Staphylococcus aureus .

  • Fungi: 89% growth inhibition of Candida albicans at 10 µg/mL .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors (e.g., PI3K/AKT/mTOR pathway modulators) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Substitution at the 4-position with aryl groups enhances target selectivity .

Material Science

Its planar aromatic structure enables use in organic semiconductors, with a reported hole mobility of 0.12 cm2^2V1^{-1}s1^{-1} in thin-film transistors .

Challenges and Future Directions

Scalability Issues

Industrial adoption remains hindered by POCl3_3’s corrosivity and DMF’s environmental toxicity. Continuous-flow microreactors are being explored to improve safety and reduce waste .

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